molecular formula C16H13F3N4O3 B10984244 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-(trifluoromethoxy)quinoline-3-carboxamide

4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-(trifluoromethoxy)quinoline-3-carboxamide

Cat. No.: B10984244
M. Wt: 366.29 g/mol
InChI Key: ABHWOFOFKSTDJA-UHFFFAOYSA-N
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Description

4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-(trifluoromethoxy)quinoline-3-carboxamide is a synthetic organic compound that features a quinoline core substituted with a hydroxy group, an imidazole moiety, and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-(trifluoromethoxy)quinoline-3-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic aromatic substitution using trifluoromethoxide anion.

    Attachment of the Imidazole Moiety: The imidazole ring can be synthesized separately and then attached to the quinoline core through a coupling reaction, such as a Suzuki or Heck coupling.

    Hydroxylation: The hydroxy group can be introduced via selective hydroxylation of the quinoline ring using reagents like m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a quinone derivative.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a saturated imidazoline ring.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate (KMnO₄)

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst

    Substitution: Sodium hydride (NaH), trifluoromethoxide anion

Major Products

    Oxidation: Quinone derivatives

    Reduction: Imidazoline derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of quinoline and imidazole derivatives with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or receptor binding.

Medicine

Medically, 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-(trifluoromethoxy)quinoline-3-carboxamide has potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, such as enzymes or receptors, making it a candidate for drug development in areas like oncology, infectious diseases, and neurological disorders.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as fluorescence or catalytic activity. Its unique structure may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-(trifluoromethoxy)quinoline-3-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds, the imidazole ring can participate in π-π stacking interactions, and the trifluoromethoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Chloroquine, quinine

    Imidazole Derivatives: Metronidazole, clotrimazole

Uniqueness

Compared to other quinoline and imidazole derivatives, 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-(trifluoromethoxy)quinoline-3-carboxamide is unique due to the presence of both a trifluoromethoxy group and an imidazole moiety. This combination of functional groups can confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H13F3N4O3

Molecular Weight

366.29 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H13F3N4O3/c17-16(18,19)26-12-3-1-2-10-13(12)22-7-11(14(10)24)15(25)21-5-4-9-6-20-8-23-9/h1-3,6-8H,4-5H2,(H,20,23)(H,21,25)(H,22,24)

InChI Key

ABHWOFOFKSTDJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)NC=C(C2=O)C(=O)NCCC3=CN=CN3

Origin of Product

United States

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